Synthesis and Characterization of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate: A Comprehensive Technical Guide
Synthesis and Characterization of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate (CAS: 1904338-15-3) is a highly specialized synthetic organic building block characterized by a strained three-membered cyclopropane ring fused with a morpholine amide and a methyl ester[1]. With the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol , this compound serves as a pivotal intermediate in modern medicinal chemistry.
The unique structural topology of the 1,1-disubstituted cyclopropane ring restricts conformational flexibility, effectively locking downstream derivatives into a rigid "U-shape" conformation. This geometric constraint is highly sought after in the development of small-molecule receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met and VEGFR-2[2][3]. This whitepaper provides an in-depth, field-proven methodology for the synthesis, purification, and analytical characterization of this critical building block.
Retrosynthetic Analysis & Strategic Rationale
The synthesis of asymmetric cyclopropane-1,1-dicarboxamides requires precise sequential desymmetrization. Attempting to couple morpholine directly to a symmetric 1,1-cyclopropanedicarboxylic acid often results in a statistical mixture of mono-amides and bis-amides, drastically reducing yield and complicating purification.
The Causality of Route Selection: To circumvent this, the optimal synthetic route utilizes 1,1-cyclopropanedicarboxylic acid monomethyl ester (CAS: 113020-21-6) as the starting material[4][5].
-
Chemoselectivity: The pre-installed methyl ester acts as a robust protecting group, ensuring that the morpholine nucleophile exclusively attacks the free carboxylic acid[6].
-
Downstream Versatility: Once the morpholine-4-carbonyl moiety is established, the methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH) to yield a free carboxylic acid, which can then be coupled with complex anilines to form advanced active pharmaceutical ingredients (APIs)[6].
Fig 1: Synthetic workflow for the target cyclopropanecarboxylate.
Experimental Protocols: A Self-Validating System
The following protocol relies on a highly efficient peptide coupling methodology using HATU. This method is chosen over traditional acid chloride formation (via SOCl2 ) to prevent potential acid-catalyzed ring-opening of the strained cyclopropane moiety.
Reaction Setup
Reagents:
-
1,1-Cyclopropanedicarboxylic acid monomethyl ester (1.0 equiv, 10 mmol, 1.44 g)
-
Morpholine (1.2 equiv, 12 mmol, 1.05 g)
-
HATU (1.1 equiv, 11 mmol, 4.18 g)
-
N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL)
-
Anhydrous N,N -Dimethylformamide (DMF) (25 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the monomethyl ester in anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add HATU, followed by the dropwise addition of DIPEA.
-
Mechanistic Causality: HATU rapidly converts the carboxylic acid into an highly reactive HOAt ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to drive the formation of the carboxylate without acting as a competing nucleophile.
-
-
Amidation: After 15 minutes of stirring at 0 °C, add morpholine dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours[1].
-
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system. Because the product lacks a strong UV chromophore, visualize the plates using a Potassium Permanganate ( KMnO4 ) stain. Complete consumption of the starting material (which stays closer to the baseline) indicates reaction completion.
Purification & Isolation
The workup procedure is designed as a self-validating chemical filtration system, utilizing acid-base chemistry to selectively strip away impurities.
-
Quenching: Dilute the reaction mixture with Ethyl Acetate (100 mL) and pour into 100 mL of ice-cold water.
-
Acid Wash (Causality): Wash the organic layer with 1M aqueous HCl ( 2×50 mL). Purpose: Protonates and extracts unreacted morpholine and DIPEA into the aqueous layer.
-
Base Wash (Causality): Wash the organic layer with saturated aqueous NaHCO3 ( 2×50 mL). Purpose: Deprotonates and removes any unreacted starting carboxylic acid and the HOAt byproduct generated from HATU.
-
Desalting: Wash with brine ( 2×50 mL) to remove residual DMF and water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate as a pale yellow to colorless viscous oil or solid[1].
Reaction Optimization Data
| Coupling System | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale & Observations |
| HATU / DIPEA | DMF | 0 to 25 | 92% | Highly efficient HOAt active ester formation; minimal side reactions; clean TLC profile. |
| EDC / HOBt / DIPEA | DCM | 25 | 78% | Slower kinetics; water-soluble urea byproduct easily removed during aqueous workup. |
| SOCl2 / TEA | DCM | Reflux | 61% | Harsh conditions; trace amounts of cyclopropane ring-opening and ester hydrolysis observed. |
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is required. The compound must exhibit a purity of ≥97% .
Table 1: Physical Properties
| Property | Value / Description |
| CAS Number | 1904338-15-3[1] |
| Molecular Formula | C10H15NO4 [1] |
| Molecular Weight | 213.23 g/mol |
| Physical Form | Colorless to pale yellow liquid/solid[1] |
| Storage Temperature | Refrigerated storage (2-8 °C) |
Table 2: Expected Spectral Data (NMR & HRMS)
| Analytical Method | Signal / Shift | Assignment |
| 1 H NMR (400 MHz, CDCl3 ) | δ 3.72 (s, 3H) | Methyl ester ( -OCH3 ) |
| δ 3.68 - 3.58 (m, 4H) | Morpholine ether protons ( -CH2-O-CH2- ) | |
| δ 3.55 - 3.45 (m, 4H) | Morpholine amine protons ( -CH2-N-CH2- ) | |
| δ 1.55 - 1.45 (m, 4H) | Cyclopropane ring protons (two -CH2- groups) | |
| 13 C NMR (100 MHz, CDCl3 ) | δ 171.5, 168.2 | Carbonyl carbons (Ester and Amide) |
| δ 66.8 | Morpholine ( C-O ) | |
| δ 52.4 | Methyl ester carbon | |
| δ 46.5, 42.1 | Morpholine ( C-N ) | |
| δ 28.3 | Cyclopropane quaternary carbon | |
| δ 16.5 | Cyclopropane methylene carbons | |
| HRMS (ESI-TOF) | m/z 214.1074 | [M+H]+ (Calculated for C10H16NO4+ : 214.1079) |
Downstream Applications in Drug Discovery
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate is not an end-product but a highly valuable intermediate. In the pharmaceutical industry, the cyclopropane-1,1-dicarboxamide pharmacophore is a hallmark of several FDA-approved and experimental multi-kinase inhibitors[6][7].
Notable examples include Cabozantinib (a c-Met and VEGFR2 inhibitor for advanced renal cell carcinoma)[3] and E7050 (a dual c-Met/VEGFR-2 inhibitor)[2]. The morpholine ring enhances the aqueous solubility of the final drug and favorably modulates its pharmacokinetic profile.
Integration Workflow: To utilize this building block in API synthesis, the methyl ester is subjected to basic hydrolysis (e.g., LiOH in THF/Water) to yield 1-(morpholine-4-carbonyl)cyclopropanecarboxylic acid. This acid is subsequently coupled with a complex functionalized aniline (e.g., a fluoroaniline or a quinoline-derived aniline) to generate the final asymmetric cyclopropane-1,1-dicarboxamide[6].
Fig 2: Downstream integration into c-Met/VEGFR-2 kinase inhibitors.
References
- EvitaChem. "Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate". EvitaChem Product Catalog.
- Sigma-Aldrich. "methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate | 1904338-15-3". Sigma-Aldrich Product Documentation.
- Ganapa Life Science. "1,1-Cyclopropanedicarboxylic acid monomethyl ester (CAS 113020-21-6) Manufacturer". Ganapa Life Science.
- CymitQuimica. "CAS 113020-21-6: 1,1-Cyclopropanedicarboxylic acid monomethyl ester". CymitQuimica.
- Nakagawa, T., et al. "E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models". PubMed (Cancer Science).
- MedCrave online. "Cabozantinib: a novel tyrosine kinase receptor inhibitor for the treatment for advanced renal cell carcinoma". MedCrave.
- AIP Publishing. "Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide". AIP Conference Proceedings.
Sources
- 1. evitachem.com [evitachem.com]
- 2. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cabozantinib: a novel tyrosine kinase receptor inhibitor for the treatment for advanced renal cell carcinoma - MedCrave online [medcraveonline.com]
- 4. ganapalifescience.com [ganapalifescience.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
